molecular formula C16H19ClN2OS B2768145 N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1216895-02-1

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2768145
CAS No.: 1216895-02-1
M. Wt: 322.85
InChI Key: MXECHDSUXOVMOH-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a thiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, dimethylamine, and thiophene-2-carboxylic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and dimethylamine, resulting in the formation of a Schiff base.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with thiophene-2-carboxylic acid to form the final product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-acetamide: Lacks the thiophenyl group.

    N-(2-(2-chlorophenyl)-2-(methylamino)ethyl)-2-(thiophen-2-yl)acetamide: Contains a methylamino group instead of a dimethylamino group.

    N-(2-(2-bromophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c1-19(2)15(13-7-3-4-8-14(13)17)11-18-16(20)10-12-6-5-9-21-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXECHDSUXOVMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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